2-Chloro-7-methoxyquinoline-3-methanol

Catalog No.
S1906257
CAS No.
333408-48-3
M.F
C11H10ClNO2
M. Wt
223.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-7-methoxyquinoline-3-methanol

CAS Number

333408-48-3

Product Name

2-Chloro-7-methoxyquinoline-3-methanol

IUPAC Name

(2-chloro-7-methoxyquinolin-3-yl)methanol

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3

InChI Key

VZILTDJTOMNDTH-UHFFFAOYSA-N

SMILES

COC1=CC2=NC(=C(C=C2C=C1)CO)Cl

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CO)Cl

2-Chloro-7-methoxyquinoline-3-methanol is a chemical compound with the empirical formula C11H10ClNO2\text{C}_{11}\text{H}_{10}\text{Cl}\text{N}\text{O}_{2} and a molecular weight of approximately 223.66 g/mol. It is classified as a halogenated quinoline derivative, characterized by the presence of a chlorine atom at the second position, a methoxy group at the seventh position, and a hydroxymethyl group at the third position of the quinoline ring structure. The compound's structural representation can be expressed through its SMILES notation: COc1ccc2cc(CO)c(Cl)nc2c1 and InChI representation: InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3 .

The chemical reactivity of 2-chloro-7-methoxyquinoline-3-methanol includes several types of reactions:

  • Nucleophilic Substitution: The chloromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of secondary amines.
  • Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are not extensively documented.
  • Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is essential for forming carbon-carbon bonds .

Common reagents used in these reactions include triethylamine for nucleophilic substitution and palladium catalysts for coupling reactions.

Research indicates that compounds related to 2-chloro-7-methoxyquinoline-3-methanol exhibit potential biological activities. Quinoline derivatives are known for their interactions with various molecular targets, including enzymes and receptors, which may disrupt biological processes in microorganisms. This compound has been explored for its antifungal and antibacterial properties, making it significant in medicinal chemistry .

The synthesis of 2-chloro-7-methoxyquinoline-3-methanol typically involves multi-step processes. One common approach begins with the reduction of 2-chloroquinoline derivatives using reducing agents such as sodium borohydride in methanol to form hydroxymethyl intermediates. Subsequent chlorination steps may involve thionyl chloride to yield the final product. Optimization of reaction conditions is crucial for achieving high yields and purity .

This compound has several applications across different fields:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new antifungal and antibacterial agents.
  • Chemical Biology: Used as a building block for synthesizing complex molecules with biological activities.
  • Industrial Chemistry: Its unique properties make it useful in various chemical synthesis processes .

Studies on the interactions of 2-chloro-7-methoxyquinoline-3-methanol with biological targets are ongoing. The mechanism of action generally involves binding to specific enzymes or receptors, which can inhibit or modulate their activity. This interaction profile is crucial for understanding its potential therapeutic effects and toxicity .

Several compounds share structural similarities with 2-chloro-7-methoxyquinoline-3-methanol:

Compound NameStructural FeaturesUnique Aspects
2-ChloroquinolineLacks methoxy and hydroxymethyl groupsBasic quinoline structure without additional functionalization
3-Chloromethyl-2-chloroquinolineContains chloromethyl but lacks methoxy groupSimilar reactivity but different biological profiles
2-Chloro-7-methoxyquinolineSimilar methoxy group but different substitutionLacks hydroxymethyl functionality

The uniqueness of 2-chloro-7-methoxyquinoline-3-methanol lies in its combination of both chloromethyl and methoxy groups, which may confer distinct chemical reactivity and potential biological activities compared to its analogs .

This detailed overview illustrates the significance of 2-chloro-7-methoxyquinoline-3-methanol within chemical research, particularly in medicinal chemistry and synthetic applications. Further studies are warranted to fully elucidate its biological mechanisms and potential therapeutic uses.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-7-methoxyquinoline-3-methanol

Dates

Modify: 2023-08-16

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